Aminopropanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

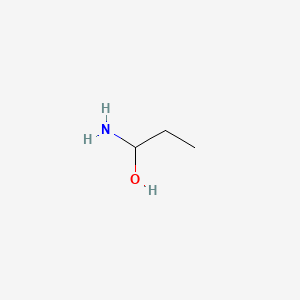

2-Aminopropanol is a hemiaminal.

科学的研究の応用

Pharmaceutical Applications

Key Uses:

- Drug Synthesis: 3-Aminopropanol is utilized as a building block in the synthesis of various pharmaceutical compounds. It plays a crucial role in the formulation of local anesthetics and antiseptics, contributing to the development of medications that require specific chemical properties for efficacy .

- Phospholipid Metabolism Studies: Research has shown that 3-aminopropanol can replace ethanolamine in phosphatidylethanolamine in organisms like Tetrahymena. This substitution alters phospholipid metabolism, providing insights into lipid biosynthesis pathways that differ from those in higher eukaryotes .

Case Study:

In a study examining the effects of 3-aminopropanol on phospholipid metabolism, it was found that approximately 50% of ethanolamine was replaced by 3-aminopropanol when added to the growth medium. This resulted in the formation of phosphatidylpropanolamine, which did not convert into phosphatidylcholine via methylation, highlighting its unique metabolic role .

Imaging and Diagnostic Applications

Key Uses:

- Magnetic Resonance Imaging (MRI): 3-Aminopropanol has been employed to modify superparamagnetic nanoparticles (Fe₃O₄) for use as contrast agents in MRI. The modification enhances imaging quality by improving nanoparticle dispersion and stability, resulting in clearer vascular images during tumor imaging .

Case Study:

In experiments involving VX-2 tumor specimens implanted in rabbits, Fe₃O₄ nanoparticles modified with 3-aminopropanol provided significantly brighter vascular images compared to traditional contrast agents like gadolinium butoxide. This suggests that 3-aminopropanol-modified nanoparticles could lead to improved diagnostic capabilities in medical imaging .

Environmental Applications

Key Uses:

- Carbon Dioxide Absorption: Recent studies have explored the use of 3-aminopropanol as a solvent for capturing carbon dioxide (CO₂). The compound participates in proton transfer reactions that form carbamic acid, demonstrating its potential for environmental applications related to greenhouse gas mitigation .

Research Findings:

The mechanistic insights revealed that water molecules significantly influence the energetics of CO₂ absorption by reducing the activation barrier for proton transfer. This highlights the role of 3-aminopropanol in developing more efficient amine-based solvents for CO₂ capture .

Industrial Applications

Key Uses:

- Corrosion Inhibition: In industrial settings, 3-aminopropanol serves as a corrosion inhibitor in metalworking fluids. Its ability to neutralize acidic components makes it valuable for maintaining equipment integrity .

- Surfactants and Emulsifiers: The compound is also used as an intermediate in the production of surfactants and emulsifiers, enhancing product stability and performance across various formulations .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings/Notes |

|---|---|---|

| Pharmaceuticals | Drug synthesis (local anesthetics, antiseptics) | Used as a building block; alters lipid metabolism in Tetrahymena |

| Imaging | MRI contrast agents | Enhances imaging clarity with modified nanoparticles |

| Environmental | CO₂ absorption | Facilitates proton transfer; potential for greenhouse gas capture |

| Industrial | Corrosion inhibition and emulsification | Effective as a neutralizing agent; improves formulation stability |

特性

CAS番号 |

25154-49-8 |

|---|---|

分子式 |

C3H9NO |

分子量 |

75.11 g/mol |

IUPAC名 |

1-aminopropan-1-ol |

InChI |

InChI=1S/C3H9NO/c1-2-3(4)5/h3,5H,2,4H2,1H3 |

InChIキー |

MXZROAOUCUVNHX-UHFFFAOYSA-N |

SMILES |

CCC(N)O |

正規SMILES |

CCC(N)O |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。